molecular formula C19H25NO2 B1437560 N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline CAS No. 1040687-98-6

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline

Cat. No.: B1437560
CAS No.: 1040687-98-6
M. Wt: 299.4 g/mol
InChI Key: OYXZBEPRXWTQAK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline is an organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.42. It is a specialty product often used in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline is primarily used in proteomics research. Its unique structure allows it to interact with various biological molecules, making it useful in the study of protein functions and interactions

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline is unique due to the presence of both the isobutoxy and methoxyphenethyl groups. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(2)14-22-19-10-6-17(7-11-19)20-13-12-16-4-8-18(21-3)9-5-16/h4-11,15,20H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZBEPRXWTQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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